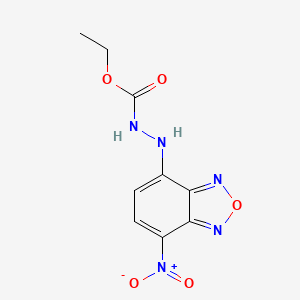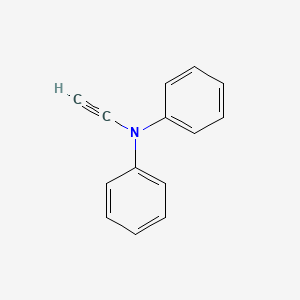
Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benzoxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen atoms. The nitro group attached to the benzoxadiazole ring enhances its reactivity and makes it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate typically involves the reaction of 7-nitro-2,1,3-benzoxadiazole with ethyl hydrazinecarboxylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxadiazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring .
Scientific Research Applications
Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the study of cellular processes and as a marker for tracking biological molecules.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group and benzoxadiazole ring play crucial roles in its reactivity and ability to interact with biological molecules. The compound can act as a fluorescent probe, allowing researchers to visualize and track various biological processes .
Comparison with Similar Compounds
Ethyl 2-(7-nitro-2,1,3-benzoxadiazol-4-yl)hydrazine-1-carboxylate can be compared with other similar compounds such as:
2-Deoxy-2-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino-D-glucose: Another benzoxadiazole derivative used as a fluorescent probe.
7-Nitrobenz-2-oxa-1,3-diazol-4-yl derivatives: A class of compounds with similar structural features and applications.
These compounds share similar structural elements but may differ in their specific applications and reactivity, highlighting the uniqueness of this compound in certain contexts .
Properties
CAS No. |
4615-33-2 |
|---|---|
Molecular Formula |
C9H9N5O5 |
Molecular Weight |
267.20 g/mol |
IUPAC Name |
ethyl N-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]carbamate |
InChI |
InChI=1S/C9H9N5O5/c1-2-18-9(15)11-10-5-3-4-6(14(16)17)8-7(5)12-19-13-8/h3-4,10H,2H2,1H3,(H,11,15) |
InChI Key |
SKGAEFZXPYLDAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B14154865.png)
![6-[(E)-2-phenylethenyl]-9H-purine](/img/structure/B14154869.png)
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14154873.png)



![methyl N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B14154905.png)

![3,3-Dimethyl-3,4-dihydro-1h-benzo[c]chromene-1,6(2h)-dione](/img/structure/B14154907.png)
![(5E)-5-({[2-(4-acetylpiperazin-1-yl)ethyl]amino}methylidene)-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14154911.png)

![Ethyl 2-(2-chloro-6-fluorobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14154931.png)
![Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B14154933.png)
